molecular formula C26H25N3O2S2 B11525456 N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide

Cat. No.: B11525456
M. Wt: 475.6 g/mol
InChI Key: IRCYEFOWSWAXRJ-UHFFFAOYSA-N
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Description

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Sulfanyl Group:

    Coupling with Naphthalene-1-carboxamide: The final step involves coupling the intermediate with naphthalene-1-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic systems, enhancing the efficiency of various organic transformations.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Antimicrobial Activity: Exhibits activity against a range of bacterial and fungal pathogens.

Medicine

    Cancer Research: Investigated for its cytotoxic effects on cancer cells, potentially leading to new anticancer therapies.

    Anti-inflammatory: Shows promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Industry

    Dye Manufacturing: Used as an intermediate in the synthesis of dyes and pigments.

    Polymer Additives: Acts as a stabilizer in polymer formulations, enhancing durability and performance.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.

    DNA Intercalation: Inserts itself between DNA base pairs, disrupting replication and transcription processes.

    Receptor Binding: Interacts with specific cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share structural similarities.

    Naphthalene Derivatives: Compounds such as naphthalene-1-carboxamide and naphthalene-2-sulfonic acid.

Uniqueness

N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide

InChI

InChI=1S/C26H25N3O2S2/c30-24(27-18-9-2-1-3-10-18)16-32-26-29-22-14-13-19(15-23(22)33-26)28-25(31)21-12-6-8-17-7-4-5-11-20(17)21/h4-8,11-15,18H,1-3,9-10,16H2,(H,27,30)(H,28,31)

InChI Key

IRCYEFOWSWAXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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